1H-Indazol-3-ol

DAAO inhibition schizophrenia research structure-activity relationship

Researchers developing DAAO inhibitors require a validated negative control to benchmark nanomolar leads against the unsubstituted scaffold. 1H-Indazol-3-ol (CAS 100922-96-1) provides the essential parent core for rigorous SAR interpretation. • Defined tautomeric equilibrium (85:15 hydroxy:oxo ratio in DMSO-d6) for consistent, reproducible binding assays • Extensively characterized by X-ray crystallography, ¹³C/¹⁵N-NMR, and GIAO/B3LYP/6-311++G(d,p) calculations • Universal starting material for divergent N1/N2/O3 alkylation or acylation to access diverse chemotypes from a single inventory item Supplied with full analytical certification (HPLC, NMR). Bulk quantities available.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 100922-96-1
Cat. No. B177101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazol-3-ol
CAS100922-96-1
Synonyms3-indazolinone
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NN2
InChIInChI=1S/C7H6N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H2,8,9,10)
InChIKeySWEICGMKXPNXNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazol-3-ol (CAS 100922-96-1) Procurement Guide: Unsubstituted Indazol-3-ol Scaffold as a Foundational Heterocycle


1H-Indazol-3-ol (CAS 100922-96-1), also known as 3-indazolinone, is an unsubstituted bicyclic heteroaromatic compound belonging to the indazole class, with the molecular formula C7H6N2O and molecular weight 134.14 g/mol . The compound exists in tautomeric equilibrium between the 3-hydroxy (1H-indazol-3-ol) and 3-oxo (1,2-dihydro-3H-indazol-3-one) forms, with the hydroxy tautomer predominating in solution while the oxo form dominates in the solid state [1]. As the parent scaffold of the 3-hydroxyindazole chemotype, this unsubstituted core serves as the fundamental building block for the synthesis of a wide range of pharmacologically active derivatives, including kinase inhibitors, anti-inflammatory agents, and DAAO inhibitors, where substituent modifications at the 1-, 5-, and 6-positions critically modulate target potency and selectivity [2].

Why Unsubstituted 1H-Indazol-3-ol Cannot Be Readily Replaced by Substituted Analogs or Alternative Heterocyclic Cores


The unsubstituted 1H-indazol-3-ol core (C7H6N2O) exhibits fundamentally distinct physicochemical, spectroscopic, and biological properties compared to its substituted derivatives and alternative heterocyclic cores (e.g., isatin, benzisoxazole). While substituted indazol-3-ol derivatives have been advanced to nanomolar potency against specific targets—for instance, 6-fluoro-1H-indazol-3-ol achieving nanomolar DAAO inhibition [1] and 5-methoxy-1-substituted analogs achieving IC50 = 44 nM against 5-lipoxygenase [2]—the parent unsubstituted compound itself displays weak or negligible activity against these same targets (e.g., IC50 ≈ 2 µM for 5-LOX and IC50 > 1 mM for nNOS), making it an essential negative control and scaffold baseline comparator [3]. Furthermore, the tautomeric equilibrium of unsubstituted 1H-indazol-3-ol differs substantially from substituted analogs: in DMSO-d6 solution, the parent compound exhibits a defined 85% hydroxy:15% oxo tautomer ratio [4], a property that critically influences binding mode and protonation state in structure-based drug design, as validated by free energy perturbation calculations showing deprotonated species as the dominant bound form for the series [5]. These quantifiable differences mean that substituted analogs cannot serve as experimental controls or synthetic building blocks with the same predictable reactivity profile.

Quantitative Differentiation Evidence for 1H-Indazol-3-ol (CAS 100922-96-1) Against Comparators


DAAO Inhibitor Scaffold: Parent Core as Essential Baseline Control for Nanomolar Derivative Optimization

In the discovery of D-amino acid oxidase (DAAO) inhibitors for schizophrenia research, the unsubstituted 1H-indazol-3-ol core serves as the foundational scaffold from which nanomolar inhibitors were developed. While 6-fluoro-1H-indazol-3-ol (compound 37) demonstrates potent DAAO inhibition with in vivo efficacy (significant increase in plasma d-serine in mice), the parent unsubstituted 1H-indazol-3-ol represents the baseline comparator that enabled the structure-activity relationship (SAR) analysis identifying the 6-fluoro substitution as critical for potency enhancement. The research team identified isatin derivatives as micromolar DAAO inhibitors before investigating 1H-indazol-3-ol derivatives and identifying nanomolar inhibitors [1]. The unsubstituted core's pKa and binding thermodynamics, characterized by isothermal titration calorimetry, established the protonation state baseline essential for free energy perturbation calculations that validated the binding mode of the series [2].

DAAO inhibition schizophrenia research structure-activity relationship

5-Lipoxygenase Inhibition: Parent Core (IC50 ≈ 2 µM) as Control Versus Nanomolar 1,5-Disubstituted Derivatives

Direct comparative binding data demonstrate the quantifiable potency gap between unsubstituted 1H-indazol-3-ol and optimized 1,5-disubstituted derivatives. The parent unsubstituted compound exhibits an IC50 of 2.00 × 10³ nM (2 µM) against 5-lipoxygenase in rat blood LTB4 production assays [1]. In contrast, the optimized derivative 5-methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (compound 27) strongly inhibits 5-lipoxygenase with an IC50 of 44 nM [2]. This represents approximately a 45-fold improvement in potency conferred by strategic substitutions at the 1- and 5-positions. Compound 27 also demonstrates functional anti-inflammatory activity, inhibiting sensitized guinea pig tracheal segment contraction with IC50 = 2.9 µM and reducing antigen-induced airway eosinophilia by 47% at 1 mg/kg i.p. [2].

5-lipoxygenase anti-inflammatory enzyme inhibition

nNOS Inhibition: Parent Core Displays Minimal Activity (IC50 > 1 mM) Versus Potent 7-Nitro Substituted Derivatives

Unsubstituted 1H-indazol-3-ol exhibits negligible inhibitory activity against neuronal nitric oxide synthase (nNOS) with an IC50 value of 1.00 × 10⁶ nM (>1 mM) in LPS-stimulated Wistar rat striata assessed by inhibition of [³H]L-arginine to [³H]L-citrulline conversion [1]. This minimal activity stands in stark contrast to the potent nNOS inhibition observed for 7-nitroindazole and related 7-substituted indazole derivatives. The 7-nitro derivative has been characterized as a potent nNOS inhibitor, and 7-nitroindazole inhibits bovine brain CaM-dependent NOS with an IC50 of 0.6 µM (600 nM) [2]. The >1000-fold difference in potency between unsubstituted parent and 7-substituted analogs underscores that the indazole core alone is insufficient for NOS inhibition; specific substitution patterns are required for target engagement.

nitric oxide synthase NOS inhibition neuropharmacology

Tautomeric Equilibrium Signature: Distinct 85:15 Hydroxy:Oxo Ratio in DMSO-d6 as a Physicochemical Fingerprint

1H-Indazol-3-ol exhibits a well-characterized and quantifiable tautomeric equilibrium that distinguishes it from many substituted analogs. In DMSO-d6 solution, the compound exists as an equilibrium mixture of 85% 1H-indazol-3-ol (hydroxy tautomer 1b) and 15% 1,2-dihydro-3H-indazol-3-one (oxo tautomer 1a), as established by X-ray crystallography and ¹³C- and ¹⁵N-NMR studies both in solution and solid state [1]. This ratio was independently verified by other research groups who reported 75 ± 3% hydroxy and 25 ± 3% oxo tautomers in the same solvent [1]. Importantly, absolute shieldings calculated at the GIAO/B3LYP/6-311++G(d,p) level confirm that the 1H-indazol-3-ol tautomer always predominates in solution [1]. The experimental pKa values of representative compounds in the series have been characterized, and free energy perturbation (FEP) calculations demonstrate that deprotonated compounds are proposed to be the most important bound species owing to significantly better agreement between calculated and measured affinities compared to protonated forms [2].

tautomerism NMR spectroscopy structure elucidation

Polymorphism and Solid-State Behavior: Parent Compound Exhibits Polymorphism, a Property Not Universally Shared by Substituted Derivatives

The parent unsubstituted indazolin-3-one (1,2-dihydro-3H-indazol-3-one, the oxo tautomeric form of 1H-indazol-3-ol) exhibits polymorphism, a solid-state property that may not be shared by all substituted analogs and has direct implications for formulation, storage, and analytical method development [1]. The existence of polymorphic forms was established through X-ray crystallography and NMR CPMAS studies. Notably, while the parent compound displays polymorphism, the 7-nitro derivative 2 was found to exist specifically as the 3-hydroxy tautomer in the solid state [1]. This contrasts with the parent compound, where the oxo tautomer (1a) is present in the solid state. Such differences in crystalline form and tautomeric preference in the solid state can significantly impact physical properties including melting point, solubility, and dissolution rate—parameters critical for analytical standard preparation and formulation studies [1].

polymorphism solid-state chemistry crystal engineering

Synthetic Versatility: Unsubstituted Core as Universal Alkylation/Acylation Substrate Versus Pre-Functionalized Analogs

The unsubstituted 1H-indazol-3-ol core offers maximal synthetic flexibility compared to pre-functionalized analogs, enabling divergent access to multiple pharmacologically relevant chemotypes from a single starting material. As documented in comprehensive synthetic reviews, the parent compound can be selectively functionalized at the 1-position (yielding 1-substituted indazolols), at the 2-position (yielding 2-substituted indazolones), or protected as 1-alkyl-3-alkoxyindazoles prior to further derivatization . This versatility is exemplified by patents describing 1-(aminobenzoyl)-1H-indazol-3-ols as immunomodulators [1], 1-(disubstituted phenyl or benzyl)-1H-indazol-3-yloxyacetic acids [2], and bis(indazol-3-ol) derivatives as antimalarial agents [3]. In contrast, a pre-functionalized analog such as 5-fluoro-1H-indazol-3-ol is synthetically constrained—the 5-position is already occupied, limiting diversification options and requiring de novo synthesis if alternative substitution patterns are desired.

synthetic building block medicinal chemistry derivatization

Optimal Procurement and Application Scenarios for 1H-Indazol-3-ol (CAS 100922-96-1)


Negative Control and Baseline Comparator in DAAO Inhibitor Screening Assays

For laboratories investigating D-amino acid oxidase (DAAO) inhibitors as potential antipsychotic agents, 1H-indazol-3-ol serves as an essential negative control compound. The unsubstituted core provides the baseline activity reference against which nanomolar inhibitors such as 6-fluoro-1H-indazol-3-ol can be benchmarked [1]. Free energy perturbation (FEP) calculations have validated that the binding mode and protonation state of the series depend critically on the core scaffold, with deprotonated species identified as the dominant bound form [2]. Inclusion of the unsubstituted parent in each assay plate enables rigorous SAR interpretation, confirming that observed potency gains stem from specific substituents rather than the indazole core itself.

Divergent Synthesis of 1-Substituted and 2-Substituted Indazol(in)one Libraries

Medicinal chemistry groups seeking to explore structure-activity relationships across 1-substituted indazolols and 2-substituted indazolones should procure unsubstituted 1H-indazol-3-ol as the universal starting material. The compound can be selectively alkylated or acylated at N1, N2, or O3 positions depending on reaction conditions [1]. This divergent synthetic capability enables access to diverse chemotypes—including 1-(aminobenzoyl) derivatives with immunomodulatory activity [2] and bis(indazol-3-ol) antimalarial candidates —from a single inventory item, reducing procurement complexity and enabling efficient parallel library synthesis.

Quality Control Reference Standard for Indazole-Containing Pharmaceutical Impurity Profiling

Analytical laboratories developing HPLC methods for pharmaceutical formulations containing indazole-derived active pharmaceutical ingredients (e.g., benzydamine hydrochloride) require authentic reference standards of potential impurities and degradation products [1]. 1H-Indazol-3-ol, with its well-characterized tautomeric equilibrium (85:15 hydroxy:oxo ratio in DMSO-d6) [2] and defined polymorphic behavior [2], provides a robust reference standard for method validation, system suitability testing, and impurity identification in quality control workflows.

Structure-Based Drug Design: Tautomer-Specific Computational Modeling and Binding Mode Validation

Computational chemistry teams engaged in structure-based drug design require accurate experimental data on tautomeric equilibria and protonation states for scaffold validation. 1H-Indazol-3-ol has been extensively characterized by X-ray crystallography, ¹³C- and ¹⁵N-NMR, and GIAO/B3LYP/6-311++G(d,p) level calculations, establishing its tautomeric preference (1H-indazol-3-ol predominates in solution) [1]. The compound's pKa and binding thermodynamics have been measured by isothermal titration calorimetry, and FEP calculations have validated the binding mode of the series to DAAO [2]. This comprehensive physicochemical characterization makes the unsubstituted core the optimal reference compound for calibrating computational models before extending predictions to substituted analogs.

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